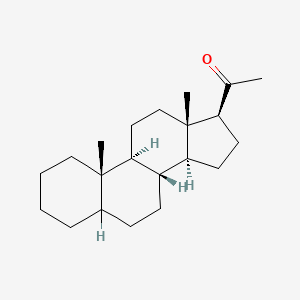

Pregnan-20-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregnan-20-one, also known as this compound, is a useful research compound. Its molecular formula is C21H34O and its molecular weight is 302.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Applications

Pregnan-20-one is recognized for its role as a neurosteroid that modulates GABAergic neurotransmission. Its sedative and anxiolytic properties are attributed to its interaction with GABA_A receptors, enhancing inhibitory neurotransmission within the central nervous system.

Key Findings:

- GABA_A Receptor Modulation : this compound acts as a positive allosteric modulator of GABA_A receptors, which contributes to its sedative effects. Studies indicate that it can enhance the effects of GABA, leading to anxiolytic outcomes in both animal models and potentially in clinical settings .

- Neuroprotective Effects : It has been demonstrated to protect against excitotoxicity in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative conditions .

Anti-inflammatory Properties

Recent research highlights the anti-inflammatory effects of this compound, particularly in the context of neuroinflammation.

Research Insights:

- Cytokine Regulation : this compound enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, in male alcohol-preferring rats. This effect was not observed in females, indicating sex-specific responses .

- Fractalkine Pathway Modulation : The compound has been shown to elevate CX3CL1 levels in female rats, affecting microglial and astrocytic activity, which could have implications for treating neuroinflammatory disorders .

Hormonal and Reproductive Health

This compound plays a crucial role in reproductive physiology due to its synthesis from progesterone.

Applications in Reproductive Health:

- Menstrual Cycle Regulation : Variations in levels of this compound correlate with different phases of the menstrual cycle, influencing mood and behavior .

- Pregnancy : Increased levels during pregnancy suggest a protective role for both the mother and fetus, potentially influencing fetal brain development .

Research Methodologies

The methodologies employed in studying this compound include:

- Radioimmunoassay (RIA) : For quantifying levels of this compound in biological samples.

- Mass Spectrometry : Used for precise identification and quantification of neurosteroids .

Case Studies

Several case studies provide insights into the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated efficacy in reducing neuronal damage following excitotoxic events. |

| Study 2 | Anxiety Disorders | Showed significant anxiolytic effects in rodent models, supporting potential use in treating anxiety disorders. |

| Study 3 | Inflammation | Highlighted its role in modulating inflammatory responses via IL-10 enhancement. |

Properties

CAS No. |

32695-80-0 |

|---|---|

Molecular Formula |

C21H34O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-[(8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h15-19H,4-13H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

RSRDWHPVTMQUGZ-OZIWPBGVSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Synonyms |

pregnan-20-one pregnane-20-one pregnane-20-one, (5alpha)-isomer pregnane-20-one, (5beta)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.